molecular formula C14H21N3O3S B3014259 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034525-42-1

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B3014259
CAS No.: 2034525-42-1
M. Wt: 311.4
InChI Key: AWCZWYFRDVYGET-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H21N3O3S and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Studies

  • Conformational Analysis : The fused piperidine and pyrrolidine rings in related compounds exhibit specific conformational characteristics, aiding in understanding the structural properties of similar molecules (Yang et al., 2008).

  • Molecular Structure Investigation : Studies on N-substituted 8-azabicyclo[3.2.1]octan-3-ones reveal insights into their molecular structures, beneficial for designing related molecules (Arias et al., 1986).

Synthesis and Chemical Reactions

  • Synthetic Pathways : Efficient synthesis methodologies have been developed for 8-methyl-3,8-diazabicyclo[3.2.1]octane, a related compound, which could inform the synthesis of similar structures (Singh et al., 2007).

  • Chemical Transformations : The utilization of related compounds in various chemical reactions, such as iodolactamization, offers insights into potential chemical processes involving N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide (Knapp & Gibson, 2003).

Pharmacological Potential

  • Receptor Affinity Studies : Research into analogues of similar structures provides valuable information on their affinity and interactions with various receptors, which could be relevant for pharmacological applications (Oka et al., 2000).

  • Potential in Cognitive Deficits Treatment : Studies on compounds like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide highlight the potential use of structurally similar compounds in treating cognitive deficits in conditions like schizophrenia (Wishka et al., 2006).

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)17-12-4-5-13(17)9-11(8-12)15-14(18)10-16-6-2-3-7-16/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCZWYFRDVYGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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